molecular formula C10H9N3O3 B093073 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione CAS No. 16044-43-2

1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione

Cat. No. B093073
CAS RN: 16044-43-2
M. Wt: 219.2 g/mol
InChI Key: GMFZGVRQOGGCSY-UHFFFAOYSA-N
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Description

1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione (APTD) is a potent hypolipidemic agent . It has been found to lower both serum cholesterol and triglyceride levels in normo- and hyperlipidemic rats at 10 or 20 mg/kg/day . The agent effectively lowered VLDL-cholesterol (VLDL-C) and LDL-C content and raised HDL-C content in normal and hyperlipidemic rats treated from 4 to 8 weeks .


Synthesis Analysis

The synthesis of 1,2,4-triazolidine-3,5-dione (urazole) dates back to 1887, when Pinner noted a peculiar reaction between phenylhydrazine and urea . The outcome of this reaction depends on the ratio of the reactants .


Molecular Structure Analysis

The title crystal, C12H11N3O4, contains three essentially identical molecules in the asymmetric unit . The triazole rings in the three independent molecules are planar within 0.014 A . The N atom containing the phenyl substituent is trigonal, the sum of the three bond angles being 359.5 degrees .


Chemical Reactions Analysis

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used as an efficient and selective reagent for the oxidation of thiols to disulfides . It can also be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .

Scientific Research Applications

  • Antineoplastic Activities : It has been found to be a potent cytotoxic agent in murine and human cancer cell lines, with in vivo activity demonstrated against Ehrlich ascites carcinoma growth. It significantly reduces DNA synthesis in L1210 cells, indicating potential for therapeutic use in cancer treatment (Hall et al., 1992).

  • Polymerization Applications : The compound has been used in microwave-assisted rapid polycondensation reactions with diisocyanates, leading to the formation of novel polyureas with potential applications in material science (Mallakpour & Rafiee, 2004).

  • Pharmacokinetic Properties : Studies have shown that 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione exhibits hypolipidemic, anti-inflammatory, analgesic, antineoplastic, and aldose reductase inhibitory activities in animals. Its disposition in CF1 mice indicated significant metabolism, with urinary and fecal excretion as major elimination pathways (Shrewsbury et al., 1994).

  • Hypolipidemic Activity : This compound has been shown to be hypolipidemic in rodents, reducing serum cholesterol and triglyceride levels. It may inhibit rate-limiting enzymes in lipid synthesis, affecting tissue lipid levels in liver, aorta, and small intestine (Simlot et al., 1994).

  • Photoactive Polyamides : The compound has been used in the preparation of photoactive polyamides, offering potential applications in the development of new materials with specific optical properties (Mallakpour & Rafiee, 2007).

  • Photocatalytic Degradation : Research into its photocatalytic degradation suggests potential applications in environmental remediation, particularly in the degradation of pollutants in water (Guillard et al., 2002).

properties

IUPAC Name

1-acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7(14)13-10(16)12(9(15)11-13)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFZGVRQOGGCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)N(C(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166883
Record name 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione

CAS RN

16044-43-2
Record name 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016044432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5.3 g (30 mmol) of 4-phenyl-1,2,4-triazolidine-3,5-dione in 175 ml of chloroform was added dropwise over a 15 minute period 45.9 g (450 mmol) of acetic anhydride with stirring. The reaction mixture was stirred at room temperature for five days. The reaction mixture was filtered to remove a white precipitate which was washed with 30 ml of chloroform to give 3.55 g (54.0 %) of 1-methylcarbonyl-4-phenyl-1,2,4-triazolidine-3,5-dione as white solid, m.p. 215°-218.5° C. The filtrate was washed with three 100 ml portions of water and three 80 ml portions of 10% sodium carbonate. The carbonate washings were acidified with concentrated hydrochloric acid. No precipitate was formed. The chloroform solution was dried (Na2SO4) and evaporated under reduced pressure to give a liquid residue containing acetic anhydride. The filtered solid was recrystallized from 95% ethanol to yield pure 1-methylcarbonyl-4-phenyl-1,2,4-triazolidine-3,5-dione: m.p. 216.5°-218.5° C.; IR Nujol) 1726, 1710, 1688 cm-1 (CO); 1H NMR (60 MHz, CDCl3)δ7.90 (s, 5H) 2.55(s, 3H). Found: C, 54.5; H, 4.2: N, 19.4. C10H9N3O3 requires C, 54.8; H, 4.2; N, 19.4.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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